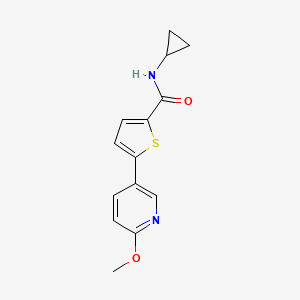![molecular formula C18H28N4O2 B5627160 1-(methoxymethyl)-N-[(3R*,4S*)-4-propyl-1-(2-pyrazinyl)-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B5627160.png)
1-(methoxymethyl)-N-[(3R*,4S*)-4-propyl-1-(2-pyrazinyl)-3-pyrrolidinyl]cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a part of a broader category of chemicals known for their potential in various scientific and pharmaceutical applications. The focus here is to understand its synthesis pathway, molecular structure, reactions it undergoes, and its chemical and physical properties, contributing to ongoing research and development in related fields.
Synthesis Analysis
The synthesis of complex cyclobutane derivatives often involves multi-step reactions, starting from simpler precursors and utilizing specific catalysts or conditions to ensure the desired stereochemistry. For example, compounds with similar structural complexity have been synthesized using a variety of methods, including 1,3-dipolar cycloadditions, nucleophilic substitution reactions, and ester hydrolysis steps to build the cyclobutane core and introduce functional groups at specific positions (Kotian et al., 2005).
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by their compact, four-membered ring system, which imposes significant strain on the molecule. This strain can affect the compound's reactivity and stability. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate the structure of such compounds, providing detailed information about their conformation and configuration (Banerjee et al., 2002).
Chemical Reactions and Properties
Cyclobutane derivatives participate in a range of chemical reactions, leveraging their strained ring system. They may undergo ring-opening reactions, participate in cycloadditions, or serve as intermediates in the synthesis of more complex molecules. Their chemical properties are influenced by the substituents attached to the cyclobutane core, affecting their reactivity and the types of reactions they can undergo (Yao & Shi, 2007).
Physical Properties Analysis
The physical properties of cyclobutane derivatives, such as solubility, melting point, and boiling point, are crucial for their application in synthesis and pharmaceutical formulation. These properties depend on the compound's molecular structure, particularly the nature and position of functional groups. Studies on similar compounds provide insights into how structural variations can influence physical characteristics (Sierra et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the compound's molecular structure. The cyclobutane core, along with any functional groups, plays a significant role in dictating these properties. Research into these aspects helps in understanding the compound's potential applications and how it can be modified or utilized in various chemical contexts (Ikemoto et al., 2005).
Propiedades
IUPAC Name |
1-(methoxymethyl)-N-[(3R,4S)-4-propyl-1-pyrazin-2-ylpyrrolidin-3-yl]cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-3-5-14-11-22(16-10-19-8-9-20-16)12-15(14)21-17(23)18(13-24-2)6-4-7-18/h8-10,14-15H,3-7,11-13H2,1-2H3,(H,21,23)/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJVRZJNFSUFCC-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)C2(CCC2)COC)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1NC(=O)C2(CCC2)COC)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methoxymethyl)-N-[(3R,4S)-4-propyl-1-pyrazin-2-ylpyrrolidin-3-yl]cyclobutane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4S*)-1-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5627080.png)
![ethyl 4-[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]-1-piperazinecarboxylate](/img/structure/B5627086.png)
![{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetic acid](/img/structure/B5627102.png)
![[(3R*,5R*)-5-[(dimethylamino)methyl]-1-(3-phenoxybenzoyl)piperidin-3-yl]methanol](/img/structure/B5627111.png)
![2-{1-(3-fluorophenyl)-5-[(2-oxopyridin-1(2H)-yl)methyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5627126.png)
![N-[3-(cyclohexyloxy)propyl]-4-methylpyrimidin-2-amine](/img/structure/B5627132.png)
![3-[(tetrahydro-2H-pyran-3-ylamino)sulfonyl]-N-(2-thienylmethyl)benzamide](/img/structure/B5627144.png)

![4,7-dimethyl-N-(2-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5627154.png)

![2-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-6-methoxyphenol](/img/structure/B5627170.png)
![3-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5627179.png)
![9-(biphenyl-2-ylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5627186.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5627187.png)